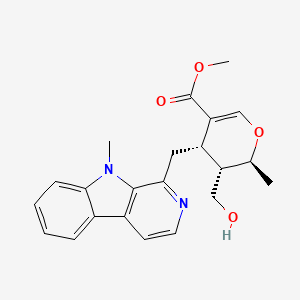
Alstonidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alstonidine is a biochemical.
Applications De Recherche Scientifique
Anticancer Activity
Research indicates that various alkaloids from Alstonia scholaris, including alstonidine, exhibit significant cytotoxic effects against human cancer cell lines. Notably:
- Cell Lines Tested : Alkaloids demonstrated activity against breast adenocarcinoma (MCF7), melanoma (StMI1 1a), and colon adenocarcinoma (LS174T) cells.
- Mechanism of Action : The cytotoxicity is attributed to the induction of apoptosis and inhibition of cell proliferation in cancer cells .
Antimalarial Properties
This compound has shown promise in combating malaria due to its activity against Plasmodium falciparum:
- Active Compounds : Bisindole alkaloids such as villalstonine and macrocarpamine have been identified as effective against multidrug-resistant strains .
- Research Findings : Methanol extracts from Alstonia scholaris bark have displayed significant antimalarial effects in animal models, leading to delayed mortality in infected subjects .
Hypoglycemic Effects
The hypoglycemic potential of this compound has been documented in studies involving non-insulin-dependent diabetes mellitus (NIDDM) patients:
- Clinical Observations : Oral administration of powdered Alstonia scholaris leaves resulted in a significant reduction in blood glucose levels among participants .
- Mechanism : The plant's extracts exhibit α-glucosidase inhibitory activity, suggesting a mechanism similar to that of conventional antidiabetic medications .
Antioxidant Activity
This compound has been recognized for its antioxidant properties:
- Free Radical Scavenging : Studies indicate that extracts from Alstonia scholaris can neutralize excess free radicals, contributing to cellular protection against oxidative stress .
- Potential Uses : This property positions this compound as a candidate for formulations aimed at preventing oxidative damage related to aging and various diseases.
Traditional Medicine Uses
In traditional practices, Alstonia scholaris is utilized for various therapeutic purposes:
- Galactagogue Properties : The tincture of the bark is traditionally used to enhance lactation in nursing mothers .
- Anti-inflammatory Effects : Extracts have been employed to treat inflammatory conditions due to their ability to inhibit pro-inflammatory cytokines .
Case Studies and Research Findings
| Study | Findings | Year |
|---|---|---|
| Kumar Pratyush et al. | Demonstrated cytotoxicity against multiple cancer cell lines | 2011 |
| Ethnobotanical Study | Identified hypoglycemic effects in NIDDM patients | 2024 |
| Pharmacological Review | Highlighted antioxidant and anti-inflammatory properties | 2024 |
Propriétés
Numéro CAS |
25394-75-6 |
|---|---|
Formule moléculaire |
C22H24N2O4 |
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
methyl (2S,3S,4S)-3-(hydroxymethyl)-2-methyl-4-[(9-methylpyrido[3,4-b]indol-1-yl)methyl]-3,4-dihydro-2H-pyran-5-carboxylate |
InChI |
InChI=1S/C22H24N2O4/c1-13-17(11-25)16(18(12-28-13)22(26)27-3)10-19-21-15(8-9-23-19)14-6-4-5-7-20(14)24(21)2/h4-9,12-13,16-17,25H,10-11H2,1-3H3/t13-,16-,17-/m0/s1 |
Clé InChI |
ZHSWZGYEMVSUSM-JQFCIGGWSA-N |
SMILES |
CC1C(C(C(=CO1)C(=O)OC)CC2=NC=CC3=C2N(C4=CC=CC=C34)C)CO |
SMILES isomérique |
C[C@H]1[C@@H]([C@@H](C(=CO1)C(=O)OC)CC2=NC=CC3=C2N(C4=CC=CC=C34)C)CO |
SMILES canonique |
CC1C(C(C(=CO1)C(=O)OC)CC2=NC=CC3=C2N(C4=CC=CC=C34)C)CO |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Alstonidine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















